molecular formula C13H8ClFO2 B1487689 4-(2-Chlorophenyl)-2-fluorobenzoic acid CAS No. 505082-99-5

4-(2-Chlorophenyl)-2-fluorobenzoic acid

Cat. No.: B1487689
CAS No.: 505082-99-5
M. Wt: 250.65 g/mol
InChI Key: HSXOFSGULVKCHO-UHFFFAOYSA-N
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Description

2’-Chloro-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids It is characterized by the presence of a chlorine atom at the 2’ position and a fluorine atom at the 3 position on the biphenyl ring, with a carboxylic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. The reaction conditions often involve solvents like toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, alcohols, and other functionalized aromatic compounds. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2’-Chloro-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Chloro-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Chloro-4-fluoro-[1,1’-biphenyl]-4-carboxylic acid
  • 2’-Bromo-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid
  • 2’-Chloro-3-methyl-[1,1’-biphenyl]-4-carboxylic acid

Uniqueness

2’-Chloro-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the chlorine and fluorine atoms, which influence its chemical reactivity and biological activity. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-(2-chlorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(15)7-8/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXOFSGULVKCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681389
Record name 2'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505082-99-5
Record name 2′-Chloro-3-fluoro[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505082-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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